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molecular formula C2H6O4P- B8787820 Dimethyl phosphate anion CAS No. 7351-83-9

Dimethyl phosphate anion

Cat. No. B8787820
M. Wt: 125.04 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-M
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Patent
US06949528B1

Procedure details

Dimethyl erucyl phosphate (Compound 70) To a solution of erucyl alcohol (0.50 g, 1.5 mmol) in dry CH2Cl2 (10 mL) was added N-methylimidazole (0.14 mL, 1.7 mmol) followed by the addition of dimethyl chlorophosphate (0.20 mL, 1.9 mmol). After 20 hours, the reaction mixture was concentrated and subjected to silica-gel column chromatography [eluent: hexane/ethyl acetate, 66/33, v/v] to give dimethyl phosphate Compound 70 (0.59 g, 89%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]/[CH:20]=[CH:21]\[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([O:5][CH3:6])([O:3][CH3:4])=[O:2].C(O)CCCCCCCCCCC/C=C\CCCCCCCC.CN1C=CN=C1.P(Cl)(OC)(OC)=O>C(Cl)Cl>[P:1]([O-:7])([O:5][CH3:6])([O:3][CH3:4])=[O:2].[P:1]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]/[CH:20]=[CH:21]\[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([O:5][CH3:6])([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC)(OC)OCCCCCCCCCCCC\C=C/CCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC)(OC)OCCCCCCCCCCCC\C=C/CCCCCCCC
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)O
Name
Quantity
0.14 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
P(=O)(OC)(OC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
P(=O)(OC)(OC)[O-]
Name
Type
product
Smiles
P(=O)(OC)(OC)OCCCCCCCCCCCC\C=C/CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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